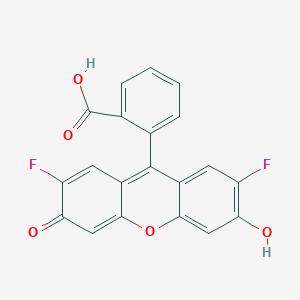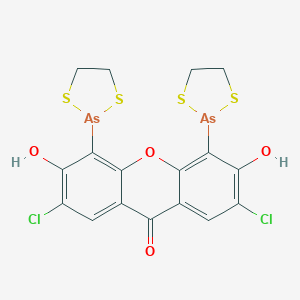![molecular formula C10H10ClNO2 B044533 N-[2-(Chloroacetyl)phenyl]-N-methylformamide CAS No. 124958-63-0](/img/structure/B44533.png)
N-[2-(Chloroacetyl)phenyl]-N-methylformamide
Übersicht
Beschreibung
N-[2-(Chloroacetyl)phenyl]-N-methylformamide, also known as CMF, is a chemical compound that has been widely used in scientific research. It is a derivative of N-methylformamide, which is a common solvent used in organic chemistry. CMF has been shown to have various biological effects, including anti-tumor and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-[2-(Chloroacetyl)phenyl]-N-methylformamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cell proliferation and inflammation. N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, N-[2-(Chloroacetyl)phenyl]-N-methylformamide can induce apoptosis in cancer cells and reduce inflammation.
Biochemische Und Physiologische Effekte
N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been shown to have various biochemical and physiological effects. It inhibits the activity of HDACs, which can lead to changes in gene expression. It also inhibits the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been shown to induce apoptosis in cancer cells and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(Chloroacetyl)phenyl]-N-methylformamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its anti-tumor and anti-inflammatory properties. However, there are also some limitations to using N-[2-(Chloroacetyl)phenyl]-N-methylformamide in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for N-[2-(Chloroacetyl)phenyl]-N-methylformamide research. One area of interest is the development of N-[2-(Chloroacetyl)phenyl]-N-methylformamide analogs that have improved anti-tumor and anti-inflammatory properties. Another area of interest is the study of N-[2-(Chloroacetyl)phenyl]-N-methylformamide in combination with other anti-cancer drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(Chloroacetyl)phenyl]-N-methylformamide and its potential side effects.
Wissenschaftliche Forschungsanwendungen
N-[2-(Chloroacetyl)phenyl]-N-methylformamide has been extensively studied for its anti-tumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. N-[2-(Chloroacetyl)phenyl]-N-methylformamide works by inducing apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
In addition to its anti-tumor properties, N-[2-(Chloroacetyl)phenyl]-N-methylformamide has also been shown to have anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
124958-63-0 |
|---|---|
Produktname |
N-[2-(Chloroacetyl)phenyl]-N-methylformamide |
Molekularformel |
C10H10ClNO2 |
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
N-[2-(2-chloroacetyl)phenyl]-N-methylformamide |
InChI |
InChI=1S/C10H10ClNO2/c1-12(7-13)9-5-3-2-4-8(9)10(14)6-11/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
MFLBMFWZKYKKSF-UHFFFAOYSA-N |
SMILES |
CN(C=O)C1=CC=CC=C1C(=O)CCl |
Kanonische SMILES |
CN(C=O)C1=CC=CC=C1C(=O)CCl |
Synonyme |
Formamide, N-[2-(chloroacetyl)phenyl]-N-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


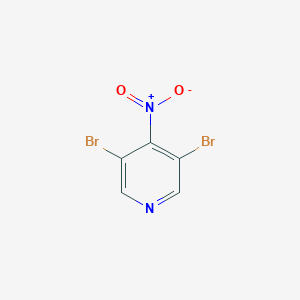
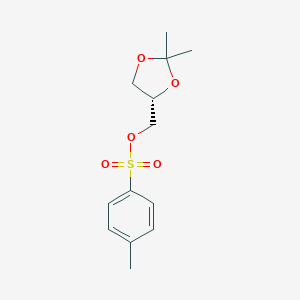

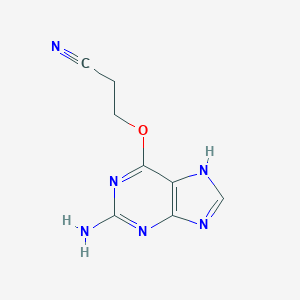

![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)
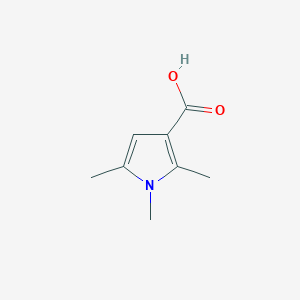

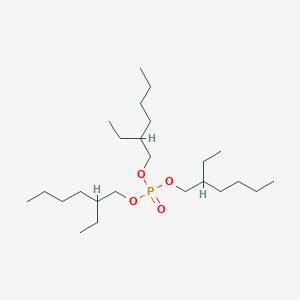
![Methyl [(3E)-5-chloro-3-penten-1-yl]carbamate](/img/structure/B44480.png)
